Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

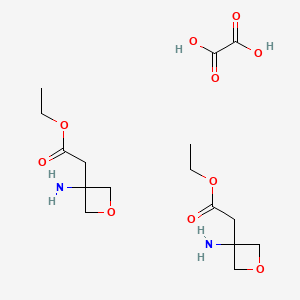

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is a chemical compound with the molecular formula C16H28N2O10 and a molecular weight of 408.41 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate typically involves the reaction of ethyl 2-bromoacetate with 3-aminooxetane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with oxalic acid to form the hemioxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate has the molecular formula C16H28N2O10 and a molecular weight of approximately 408.41 g/mol. The compound features an oxetane ring, an amino group, and an acetate moiety, which contribute to its reactivity and biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The amino group can participate in acylation or alkylation reactions.

These reactions highlight the compound's versatility in creating more complex molecules for research and development purposes.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, particularly in drug discovery. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Properties : The structural components of the compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its anticancer potential.

The biological activity of this compound is attributed to its interactions with enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxetane ring can participate in ring-opening reactions that may be crucial for its biological effects.

Data Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Serves as a building block for complex molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties | Development of new drugs |

| Biological Activity | Interacts with enzymes/receptors; potential influence on metabolic pathways | Drug design |

| Industrial Use | Utilized in the development of new materials such as polymers and coatings | Material science applications |

Case Studies

- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against E. coli and S. aureus. This research supports its potential as a lead compound for developing novel antibiotics.

- Drug Design : Investigations into the compound's interaction with specific receptors have shown promise in identifying new therapeutic targets for cancer treatment. Ongoing studies aim to elucidate these interactions further.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

- Ethyl 2-(3-methyloxetan-3-yl)acetate

- Ethyl 2-(3-chlorooxetan-3-yl)acetate

Uniqueness

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hemioxalate salt form also enhances its solubility and stability, making it more suitable for various applications .

Biologische Aktivität

Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is a chemical compound with the molecular formula C16H28N2O10 and a molecular weight of approximately 408.40 g/mol. This compound features an oxetane ring along with an amino group and an acetate moiety, which may confer unique pharmacological properties. Research into its biological activity is still emerging, but initial findings suggest potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The structural uniqueness of this compound lies in its oxetane ring, which is a four-membered cyclic ether. This ring structure, combined with the amino group and ester functionality, suggests that the compound may exhibit diverse biological activities.

The biological activity of this compound is hypothesized to involve:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their activity.

- Ring Opening Reactions : The oxetane ring can participate in chemical reactions that may be crucial for its interactions with biological systems.

Antimicrobial Activity

Compounds similar to ethyl 2-(3-aminooxetan-3-yl)acetate have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also possess similar activities against various bacterial strains, indicating its potential as an antimicrobial agent.

Enzyme Inhibition

Research indicates that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could impact processes such as lipid metabolism and carbohydrate processing, making it a candidate for further exploration in metabolic disorder treatments.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(3-aminooxolan-3-yl)acetate | C7H13NO3 | Lacks the oxetane ring; simpler structure |

| Ethyl (S)-4-(aminomethyl)-5-methylthiazole | C9H12N2OS | Contains a thiazole ring; different activity |

| Ethyl 2-(4-amino-1,2-dihydroquinolin-6-yl)acetate | C14H16N2O2 | Quinoline structure; distinct pharmacology |

This table highlights the distinctiveness of this compound due to its specific combination of an oxetane ring and an amino group, which may impart unique biological activities not observed in simpler analogs .

Eigenschaften

CAS-Nummer |

1523618-27-0 |

|---|---|

Molekularformel |

C9H15NO7 |

Molekulargewicht |

249.22 g/mol |

IUPAC-Name |

ethyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid |

InChI |

InChI=1S/C7H13NO3.C2H2O4/c1-2-11-6(9)3-7(8)4-10-5-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

WXOGOQDFXYCCOY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(COC1)N.CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |

Kanonische SMILES |

CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.